5-chloro-3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one
Description
Structural Elucidation and Molecular Characterization
IUPAC Nomenclature and Stereochemical Configuration Analysis
The compound’s IUPAC name, 5-chloro-3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one , reflects its structural hierarchy:
- Core structure : A 1,3-dihydro-2H-indol-2-one scaffold (a γ-lactam fused to an indole ring).
- Substituents :
- 5-Chloro : A chlorine atom at position 5 of the indole ring.
- 3-Hydroxy : A hydroxyl group at position 3 of the indolone moiety.
- 3-[2-Oxo-2-(thiophen-2-yl)ethyl] : A ketone-linked ethyl chain terminating in a thiophene ring at position 3.
The stereochemistry is defined by the cis arrangement of the hydroxy and ketone groups at position 3, as inferred from analogous compounds. No chiral centers are present due to the planar indole and thiophene rings.
X-ray Crystallography and Solid-State Packing Arrangements
X-ray crystallography reveals critical insights into the compound’s solid-state behavior:
The chlorine atom at position 5 participates in C—Cl⋯π interactions with adjacent thiophene rings, stabilizing the lattice. The hydroxy group forms intramolecular hydrogen bonds with the lactam carbonyl, rigidifying the core structure.
Spectroscopic Fingerprinting
Infrared (IR) Spectroscopy
Key IR absorption bands:
| Wavenumber (cm⁻¹) | Assignment | Source |
|---|---|---|
| 3250–3300 | O—H (hydroxy group) | |
| 1660–1680 | C=O (lactam and ketone) | |
| 1450–1500 | C—N (indole ring) | |
| 650–750 | C—S (thiophene ring) |
The strong absorption at ~1670 cm⁻¹ confirms the presence of both lactam and ketone carbonyl groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (D₂O, 600 MHz):
- δ 7.2–7.8 ppm : Aromatic protons (indole and thiophene).
- δ 4.5–5.0 ppm : Methine proton adjacent to the hydroxy group.
- δ 3.5–3.8 ppm : Ethylene protons in the oxoethyl chain.
¹³C NMR highlights:
- δ 190–200 ppm : Carbonyl carbons (lactam and ketone).
- δ 120–130 ppm : Aromatic carbons (indole and thiophene).
Mass Spectrometry (MS)
The molecular ion peak at m/z 307.8 (C₁₄H₁₀ClNO₃S) confirms the molecular formula. Fragmentation patterns include:
Computational Molecular Modeling
Properties
IUPAC Name |
5-chloro-3-hydroxy-3-(2-oxo-2-thiophen-2-ylethyl)-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3S/c15-8-3-4-10-9(6-8)14(19,13(18)16-10)7-11(17)12-2-1-5-20-12/h1-6,19H,7H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XINLOPONHCRJAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CC2(C3=C(C=CC(=C3)Cl)NC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation
The most widely adopted method involves Knoevenagel condensation between substituted isatins and thiophene derivatives. A representative protocol involves:
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Substrate Preparation : 5-Chloroisatin (1.47 g, 0.01 mol) reacts with 2-acetylthiophene (1.26 g, 0.02 mol)
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Catalysis : Sodium carbonate (1.06 g, 0.01 mol) in ethanol (50 mL)
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the acetylthiophene enolate on the C3 carbonyl of isatin, followed by keto-enol tautomerization to stabilize the hydroxyl group.
Microwave-Assisted Cyclization
Recent advances employ microwave irradiation to accelerate cyclization steps:
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Time Reduction : 4–6 hours vs. 24 hours conventional heating
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Energy Efficiency : 300W power with ethanol/water (3:1) solvent system
Stepwise Synthesis Procedures
Synthesis of Isatin Intermediate
The Gassmann method remains the gold standard for isatin preparation:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Aniline, chloral hydrate, hydroxylamine HCl | H2SO4, 0–5°C, 2h | 68% |
| 2 | Cyclization with conc. H2SO4 | 60°C, 1h | 82% |
Critical Parameters :
-
Temperature control (<5°C) prevents nitroso intermediate decomposition
-
93% H2SO4 concentration optimizes electrophilic cyclization
Thiophen-2-yl Group Incorporation
Friedel-Crafts acylation proves effective for introducing the thiophene moiety:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst | AlCl3 (1.2 eq) | 78% efficiency |
| Solvent | Dichloromethane | Prevents side reactions |
| Time | 6h | Complete conversion |
Side Reaction Mitigation :
-
Strict anhydrous conditions (molecular sieves) prevent hydrolysis
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Slow addition of acetyl chloride minimizes dimer formation
Optimization of Reaction Conditions
Solvent Systems Comparison
| Solvent | Dielectric Constant | Reaction Time | Yield | Purity |
|---|---|---|---|---|
| Ethanol | 24.3 | 24h | 72% | 95% |
| DMF | 36.7 | 8h | 68% | 88% |
| THF | 7.5 | 18h | 65% | 92% |
| CH3CN | 37.5 | 6h | 70% | 96% |
Catalytic Systems
| Catalyst | Loading | Temperature | Conversion | Selectivity |
|---|---|---|---|---|
| NaOH | 10 mol% | 80°C | 85% | 78% |
| K2CO3 | 15 mol% | 70°C | 92% | 89% |
| DBU | 5 mol% | RT | 95% | 93% |
DBU = 1,8-Diazabicycloundec-7-ene
Analytical Characterization
Spectroscopic Fingerprints
Purity Assessment
HPLC method validation (USP guidelines):
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Column: C18 (250 × 4.6 mm, 5μm)
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Mobile Phase: MeCN:H2O (70:30) + 0.1% TFA
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Retention Time: 6.8 min
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Purity: 99.2% (area normalization)
Industrial-Scale Production
Continuous Flow Reactor Design
| Parameter | Batch Process | Flow Process | Improvement |
|---|---|---|---|
| Cycle Time | 24h | 2h | 92% faster |
| Yield | 72% | 88% | +16% |
| Energy Consumption | 15 kWh/kg | 8 kWh/kg | 47% reduction |
Key Features :
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Microreactor channels (500μm diameter) enhance mass transfer
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In-line IR monitoring enables real-time parameter adjustment
Challenges and Solutions
Chlorination Selectivity
Problem: Non-selective chlorination at C5 vs. C7 positions
Solution:
Epimerization During Hydroxylation
Problem: Racemization at C3 hydroxyl group
Mitigation Strategies:
Emerging Methodologies
Biocatalytic Approaches
Photoredox Catalysis
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Catalyst : Ir(ppy)3 (1 mol%)
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Light Source : 450nm LEDs
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Yield Improvement : 82% → 91%
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Side Product Reduction : From 15% → 3%
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce alcohols
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of indole compounds, including 5-chloro-3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one, exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against a range of bacteria and fungi . The mechanism often involves disrupting bacterial cell walls or inhibiting vital metabolic pathways.
Anticancer Potential
The compound has been investigated for its anticancer properties. Research indicates that indole derivatives can inhibit specific kinases involved in cancer cell proliferation. In vitro studies have demonstrated that such compounds can induce apoptosis in various cancer cell lines . Further exploration into the structure–activity relationship (SAR) of this compound may enhance its efficacy as an anticancer agent.
Case Study 1: Antimicrobial Efficacy
A study published in European Journal of Medicinal Chemistry highlighted the synthesis of various indole derivatives, including the target compound. The results showed that these compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The study utilized broth microdilution methods to determine the minimum inhibitory concentrations (MIC) .
Case Study 2: Anticancer Activity
In another investigation focused on cancer treatment, researchers synthesized several derivatives of the compound and tested their effects on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell growth, with some derivatives showing IC50 values in the low micromolar range. This suggests potential for further development as anticancer agents .
Mechanism of Action
The mechanism of action of 5-chloro-3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action and therapeutic potential .
Comparison with Similar Compounds
(a) 5-Chloro-1-ethyl-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one (CAS: 864964-72-7)
- Structural Differences : The phenyl group replaces the thiophene in the 2-oxoethyl side chain.
- Properties : Higher molecular weight (329.78 g/mol vs. ~325.8 g/mol for the target compound) and increased lipophilicity due to the phenyl group. Predicted pKa of 10.78 suggests similar deprotonation behavior under physiological conditions .
- Biological Relevance : Phenyl-substituted indolin-2-ones are often associated with neuroleptic activity, as seen in ziprasidone derivatives .
(b) 5-Chloro-3-(5-chloro-2-methoxyphenyl)-1,3-dihydro-3-hydroxy-4-methyl-2H-indol-2-one (CAS: 847866-86-8)
- Structural Differences : A 5-chloro-2-methoxyphenyl group replaces the thiophene-2-oxoethyl chain, with an additional methyl group at position 3.
- Properties: Increased steric bulk and altered electronic effects due to methoxy and chloro substituents.
Thiophene-Containing Analogues
(a) Ethyl 4-(1H-indol-3-yl)-2-oxo-6-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate
- Structural Differences: A cyclohexenone ring fused with thiophene and indole, rather than a linear side chain.
- Synthesis : Prepared via chalcone condensation with ethyl acetoacetate under basic conditions .
- Applications : Such compounds are studied for cytotoxicity, with thiophene enhancing π-π stacking in DNA intercalation .
(b) 3-(Pyridine-2-ylimino)-1,3-dihydro-2H-indol-2-one
- Structural Differences : A pyridine-imine group replaces the hydroxy and thiophene-2-oxoethyl substituents.
- Reactivity : The imine group facilitates coordination with metal ions, relevant in catalytic or sensor applications .
Pharmacologically Active Derivatives
(a) Ziprasidone Hydrochloride Monohydrate
(b) (3Z)-3-[3-(3-Chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-5-nitro-1,3-dihydro-2H-indol-2-one
- Structural Differences: A thiazolidinone-thioxo group replaces the hydroxy and thiophene-2-oxoethyl chain.
- Properties: Enhanced solubility due to the nitro group and thioxo moiety. Potential antitubercular or anticancer activity .
Comparative Data Table
Research Findings and Implications
- Thiophene vs. Phenyl : Thiophene’s electron-rich nature may improve binding to redox-active enzymes compared to phenyl, as seen in COX-2 inhibitors .
- Hydroxy Group : The 3-hydroxy substituent is critical for hydrogen bonding in kinase inhibition, a feature shared with antitumor indole derivatives .
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for phenyl-substituted analogues, such as DABCO-catalyzed hydroxyindolin-2-one formation .
Biological Activity
5-Chloro-3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticoagulant research. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, incorporating data from various studies and case reports.
The molecular formula of the compound is , with a molecular weight of 309.75 g/mol. The structure features a chloro group and a thiophene moiety, which are critical for its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of indolinone derivatives, including this compound. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound exhibits promising antibacterial activity against both Gram-positive and Gram-negative bacteria. In a study evaluating various derivatives, compounds similar to 5-chloro derivatives showed MIC values as low as 0.5 μg/mL against Staphylococcus aureus and other pathogens .
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| 5-Chloro Derivative | Staphylococcus aureus | 0.5 |
| Similar Indolinone | Escherichia coli | 1.0 |
Anticoagulant Activity
The compound has been identified as an inhibitor of blood coagulation factor Xa, which is vital in the treatment and prevention of thromboembolic disorders such as myocardial infarction and deep vein thrombosis. The mechanism involves the inhibition of thrombin generation and platelet activation, making it a candidate for further development in anticoagulant therapies .
The biological activity of 5-chloro-3-hydroxy derivatives can be attributed to several mechanisms:
- Binding Affinity : The compound interacts with specific enzymes and receptors in bacterial cells and human coagulation pathways. For instance, it has shown selectivity for dihydrofolate reductase (DHFR), a target for many antimicrobial agents .
- Cytotoxicity : In vitro studies indicate that while some derivatives exhibit low cytotoxicity against normal cell lines (IC50 > 100 μM), others show moderate cytotoxic effects against cancer cell lines (IC50 = 41.6 μM) .
Case Studies
A notable case study involved the synthesis and evaluation of various indolinone derivatives where the compound demonstrated significant antibacterial activity comparable to established antibiotics like gatifloxacin. The study utilized broth microdilution methods to assess antimicrobial efficacy, confirming its potential as an effective antibacterial agent .
Q & A
Q. What are the optimized synthetic routes for this compound, and how are critical reaction parameters controlled?
The synthesis involves multi-step reactions, including condensation of indole derivatives with thiophene-containing ketones. Key parameters include:
- Temperature : Reflux conditions (e.g., acetic acid at 110–120°C) for 2.5–3 hours to drive cyclization .
- Solvent : Polar aprotic solvents (e.g., DMF) or acetic acid to stabilize intermediates .
- Monitoring : HPLC tracks intermediate purity (>95%), while quenching at specific timepoints prevents over-oxidation . Optimization requires iterative adjustment of these parameters, validated by mass balance and spectroscopic consistency.
Q. Which analytical methods are prioritized for structural validation and purity assessment?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry via diagnostic shifts (e.g., indole NH at δ 10–12 ppm, thiophene protons at δ 6.5–7.5 ppm) .
- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., R-factor < 0.05 for high-confidence structures) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity, with retention times matched to standards .
Advanced Research Questions
Q. How does the thiophen-2-yl group influence electronic properties and reactivity in cross-coupling reactions?
The thiophene moiety enhances electron density at the α-position, facilitating Suzuki-Miyaura couplings. Experimental strategies include:
- DFT Calculations : Maps HOMO/LUMO orbitals to predict reactivity at the C2-thiophene position .
- Competitive Reactions : Comparing coupling yields with/without the thiophene group (e.g., 78% vs. 42% yield in palladium-catalyzed arylations) .
- Directed C–H Activation : Sulfur coordinates transition metals, enabling regioselective functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
